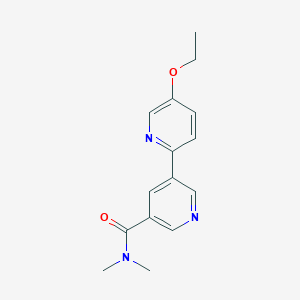![molecular formula C18H20N6O B7024171 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7024171.png)
4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one is a complex organic compound that features a quinoline ring, a triazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis.
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The quinoline and triazole intermediates can be coupled using a suitable linker, such as a methylene bridge.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reactions.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can occur at various sites, potentially altering the triazole or piperazine rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with quinoline and triazole rings are often studied for their potential antimicrobial, antiviral, and anticancer activities. The piperazine ring can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, such compounds may be investigated as potential drug candidates. Their ability to interact with enzymes, receptors, and other proteins makes them promising for therapeutic applications.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Triazole Derivatives: Such as fluconazole and itraconazole, used as antifungal agents.
Piperazine Derivatives: Such as piperazine citrate, used as an anthelmintic.
Uniqueness
What sets 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one apart is its unique combination of these three rings, potentially offering a broader range of biological activities and applications.
Properties
IUPAC Name |
4-[[1-[(6-methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-2-3-17-15(6-13)7-14(8-20-17)9-24-11-16(21-22-24)10-23-5-4-19-18(25)12-23/h2-3,6-8,11H,4-5,9-10,12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUOUSXAKWXMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CN3C=C(N=N3)CN4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-2-yl]methanol](/img/structure/B7024088.png)
![5-(3-bromo-2-nitrophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B7024095.png)

![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B7024130.png)
![Methyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate](/img/structure/B7024131.png)
![1-Benzyl-3-[[3-(1,2,4-triazol-1-yl)pyrrolidin-1-yl]methyl]pyrrolidin-3-ol](/img/structure/B7024147.png)
![1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine](/img/structure/B7024159.png)
![2-Methyl-4-[[1-(3-methylbut-3-enyl)triazol-4-yl]methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7024187.png)
![2-[4-[[(6-chloropyridin-3-yl)methyl-methylamino]methyl]triazol-1-yl]-N-ethyl-N-methylacetamide](/img/structure/B7024188.png)
![2-[[1-[(Z)-3-chlorobut-2-enyl]triazol-4-yl]methyl-[(1R)-1-phenylethyl]amino]acetamide](/img/structure/B7024194.png)

![1-[[1-(Cyclobutylmethyl)triazol-4-yl]methyl]-2,3-dihydroindole-6-sulfonamide](/img/structure/B7024201.png)

![N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide](/img/structure/B7024213.png)
